Compound Description: This compound demonstrated significant inhibitory activity against certain cancer cell lines. It was synthesized through a three-step process, involving the condensation of 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid and 4-morpholino-1H-indazol-3-amine. []
Compound Description: HJZ-12 is a potent and selective α1D/1A antagonist derived from the known antagonist naftopidil. It exhibits a high subtype-selectivity for both α1D- and α1A- AR (47.9- and 19.1-fold, respectively) compared to α1B-AR in vitro. HJZ-12 showed efficacy in preventing the progression of rat prostatic hyperplasia by decreasing prostate weight and proliferation, shrinking prostate volume, and inducing prostate apoptosis. It also demonstrated significant cell viability inhibition and apoptotic induction in the human BPH-1 cell line in vitro. []
Compound Description: This compound is a structural analog of piroxicam and exists in two polymorphic forms. The monoclinic polymorph, crystallized from ethyl acetate, exhibits high biological activity, including antidiuretic and analgesic properties. Conversely, the triclinic polymorph, crystallized from N,N-dimethylformamide, is nearly inactive. The difference in biological activity is attributed to structural differences arising from variations in the crystal packing arrangements of the two polymorphs. []
Compound Description: This benzimidazole derivative was synthesized via a one-pot reductive cyclization reaction involving N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide and 3,4-dimethoxybenzaldehyde, using sodium dithionite as the reducing agent in DMSO. []
Compound Description: This compound was synthesized via a two-step process that included a Dimroth reaction and an amidation reaction. The molecule's crystal structure reveals the formation of homodimers through N—H⋯N and C—H⋯N hydrogen bonds. []
Compound Description: BAK4-51 is a dopamine D3 receptor (D3R) ligand that exhibits full antagonist activity, high D3R affinity, and moderate lipophilicity, making it initially attractive for development as a positron emission tomography (PET) radioligand. []
Compound Description: This complex azatricyclic compound was obtained as a byproduct during a synthetic step in the total synthesis of FR901483. It features a 4-methoxybenzyl group. []
Compound Description: LY2428703 acts as a full antagonist for mGluR1 and a partial antagonist for mGluR5. It has been investigated as a potential positron emission tomography (PET) radioligand for imaging mGluR1 distribution in the brain. []
Compound Description: MK-8617 is a potent, selective, and orally bioavailable pan-inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHD) 1-3. It has been shown to stimulate erythropoiesis and is being investigated in clinical trials for treating anemia. []
Compound Description: This cinnoline derivative was synthesized using a multicomponent, two-step reaction strategy under microwave irradiation. Its structure, characterized by single-crystal X-ray diffraction, revealed a nearly planar cinnoline ring and a boat conformation for the pyridazine ring. []
Compound Description: JHU75528 exhibits a high binding affinity for cerebral cannabinoid receptors (CB1) and lower lipophilicity compared to Rimonabant. It has been radiolabeled with carbon-11 and investigated as a potential positron emission tomography (PET) radioligand for imaging CB1 receptors. []
Compound Description: Similar to JHU75528, JHU75575 demonstrates high binding affinity for cerebral cannabinoid receptors (CB1) with lower lipophilicity than Rimonabant, making it another potential candidate for PET imaging of CB1. []
Compound Description: This compound is investigated for its potential in treating psoriasis and psoriatic arthritis, either as a standalone therapy or in combination with other active agents. []
Compound Description: The crystal structure of this benzothiophene derivative reveals intramolecular hydrogen bonding, contributing to the stability of its molecular structure. [, ]
Compound Description: Cpd118 acts as a potent and selective fructose-1,6-bisphosphatase (FBPase) inhibitor, making it a potential therapeutic candidate for type 2 diabetes. Preclinical studies in diabetic animal models demonstrated significant glucose-lowering effects. The crystal structure of the Cpd118-FBPase complex provided insights into its binding mode and selectivity. []
Compound Description: [18F]NIDA-42033, a radiolabeled pyrazole derivative, is a potential positron emission tomography (PET) radiotracer for investigating CB1 cannabinoid receptors in the brain. []
Compound Description: This pyrazole derivative was synthesized as part of an effort to develop improved radioligands for imaging brain CB1 receptors with positron emission tomography (PET). 9n exhibits high affinity (Ki = 15.7 nM) and selectivity for CB1 receptors. []
Compound Description: 9m, structurally similar to 9n, displays high affinity for both CB1 receptors (Ki = 62 nM) and the 18 kDa translocator protein (TSPO, Ki = 29 nM). This finding highlights the potential for subtle structural changes to significantly impact binding selectivity. []
Compound Description: JDTic is a potent and selective kappa-opioid receptor antagonist. It serves as a lead compound for developing novel analgesics. []
Compound Description: Compound 5 was synthesized and characterized using techniques like FTIR, NMR, and single-crystal XRD. DFT calculations and the crystal structure confirmed its predominant thione tautomeric form. The compound showed moderate in vitro inhibitory activity against acetylcholinesterase and α-glucosidase, suggesting potential applications in Alzheimer's and diabetic treatments. []
Compound Description: DPS exhibits antidepressant-like effects in preclinical models, potentially through its interaction with the serotonergic system. This suggests its potential as a lead compound for developing novel antidepressants. []
Compound Description: ONX0912 represents a peptide epoxyketone-based proteasome inhibitor with potential antirheumatic properties. It exhibits activity against proteasome β5 subunit (PSMB5) mutations and is less susceptible to drug efflux mediated by ATP-binding cassette transporters compared to bortezomib. []
Compound Description: Similar to ONX0912, ONX0914 is a peptide epoxyketone-based proteasome inhibitor with potential antirheumatic activity. It targets PSMB5 and displays varying degrees of resistance to drug efflux mediated by P-glycoprotein. []
Compound Description: 9h is a β-carboline-based histone deacetylase (HDAC) inhibitor with promising antitumor activities. It exhibits potent HDAC inhibitory effects, induces histone H3 and α-tubulin acetylation, and causes DNA damage. Additionally, 9h inhibits cell growth-promoting pathways such as Stat3, Akt, and ERK signaling. []
Compound Description: 7d, a pyrazolo[4,3-c]pyridine carboxamide derivative synthesized via click chemistry, displayed potent antitubercular activity against Mycobacterium tuberculosis, including drug-resistant strains. It also showed inhibitory activity against MTB pantothenate synthetase (PS), suggesting a potential mechanism of action. []
N-(3-(1H-1,2,4-triazol-1-yl)propyl)-5-(3-chloro-4-methoxyphenyl)oxazole-4-carboxamide (PF-04802367 or PF-367)
Compound Description: PF-367 is a highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitor that exhibits promising in vitro and in vivo efficacy in modulating tau phosphorylation, a key target for neurodegenerative diseases. Although its rapid brain kinetics limit its therapeutic potential, PF-367's pharmacokinetic profile makes it suitable for developing PET radiopharmaceuticals for imaging GSK-3 in the central nervous system. []
Compound Description: Pyr-C demonstrated osteopromotive activity by inhibiting cell proliferation and promoting osteogenic differentiation in MC3T3-E1 cells. It upregulated the expression of osteogenic markers and enhanced mineral deposition, suggesting its potential for bone regeneration therapies. []
Compound Description: This series of compounds includes highly selective dopamine D3 receptor (D3R) ligands, with some exhibiting over 1000-fold selectivity for D3R over D2R. The research highlights the critical role of the carboxamide linker and the D3R's second extracellular loop in achieving high D3R selectivity. []
Compound Description: VK4-116, a highly selective dopamine D3 receptor antagonist, has demonstrated efficacy in preclinical models of opioid addiction. It reduced the escalation of oxycodone self-administration and alleviated withdrawal-induced hyperalgesia and irritability-like behavior, suggesting its potential as a therapeutic target for opioid use disorder. []
Compound Description: This compound was identified as a potential inhibitor of the human papillomavirus (HPV) 16 E6 onco-protein through virtual screening. Molecular docking studies suggested that it binds to the p53 binding site of E6, potentially restoring p53 function and exhibiting anti-cancer activity. []
Compound Description: Identified through virtual screening, this compound is a potential inhibitor of the human papillomavirus (HPV) 16 E6 onco-protein. Molecular docking studies suggested its interaction with the p53 binding site of E6, potentially interfering with E6-mediated p53 degradation and offering a potential anti-cancer strategy. []
Compound Description: NAD-299 acts as a potent and selective 5-hydroxytryptamine 1A (5-HT1A) receptor antagonist. Its high selectivity for 5-HT1A receptors makes it a valuable tool for investigating the role of these receptors in various physiological processes and potential therapeutic applications. [, ]
Compound Description: RCC, a β-carboline derivative, exhibits potent activity against Leishmania amazonensis intracellular amastigotes, the parasite stage responsible for cutaneous leishmaniasis. Its mechanism of action involves inducing oxidative stress and disrupting parasite ultrastructure, leading to parasite death. []
Compound Description: Similar to RCC, C5 is a β-carboline that demonstrates potent leishmanicidal activity against Leishmania amazonensis intracellular amastigotes. Its mechanism of action involves inducing oxidative stress, promoting lipid body accumulation, and inducing autophagic vacuoles in the parasites, ultimately leading to their death. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.